molecular formula C21H18ClNO3 B14295321 1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one CAS No. 113590-95-7

1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one

Katalognummer: B14295321
CAS-Nummer: 113590-95-7
Molekulargewicht: 367.8 g/mol
InChI-Schlüssel: BQZOMSQKKRKZMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with benzyloxy groups and a chloroethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of benzyloxy groups through nucleophilic substitution reactions. The final step involves the chlorination of the ethanone moiety under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-[4-Benzyloxy-5-methoxypyridin-2-yl]-2-chloroethan-1-one
  • 1-[4,5-Dimethoxypyridin-2-yl]-2-chloroethan-1-one
  • 1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-bromoethan-1-one

Uniqueness

1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one is unique due to its specific substitution pattern on the pyridine ring and the presence of the chloroethanone moiety

Eigenschaften

CAS-Nummer

113590-95-7

Molekularformel

C21H18ClNO3

Molekulargewicht

367.8 g/mol

IUPAC-Name

1-[4,5-bis(phenylmethoxy)pyridin-2-yl]-2-chloroethanone

InChI

InChI=1S/C21H18ClNO3/c22-12-19(24)18-11-20(25-14-16-7-3-1-4-8-16)21(13-23-18)26-15-17-9-5-2-6-10-17/h1-11,13H,12,14-15H2

InChI-Schlüssel

BQZOMSQKKRKZMX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC(=NC=C2OCC3=CC=CC=C3)C(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.